molecular formula C8H12BrN3 B13451988 4-(3-bromo-1H-pyrazol-1-yl)piperidine

4-(3-bromo-1H-pyrazol-1-yl)piperidine

Cat. No.: B13451988
M. Wt: 230.11 g/mol
InChI Key: SHWBEPXHOWADOK-UHFFFAOYSA-N
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Description

4-(3-Bromo-1H-pyrazol-1-yl)piperidine is a chemical compound with the molecular formula C8H12BrN3 It is a heterocyclic compound containing both a pyrazole and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-1H-pyrazol-1-yl)piperidine typically involves the reaction of 3-bromo-1H-pyrazole with piperidine. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperidine ring is introduced to the brominated pyrazole .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-(3-Bromo-1H-pyrazol-1-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-bromo-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1H-pyrazol-1-yl)piperidine hydrochloride
  • 4-Bromo-1H-pyrazole
  • 1-(3-Bromo-1H-pyrazol-1-yl)piperidine

Uniqueness

4-(3-Bromo-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern and the presence of both a pyrazole and a piperidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

4-(3-bromopyrazol-1-yl)piperidine

InChI

InChI=1S/C8H12BrN3/c9-8-3-6-12(11-8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2

InChI Key

SHWBEPXHOWADOK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C=CC(=N2)Br

Origin of Product

United States

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